disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate
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Overview
Description
Disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate, also known as C.I. Direct Black 38, is a synthetic azo dye. It is widely used in the textile industry for dyeing cotton, silk, and wool. This compound is known for its deep black color and excellent dyeing properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate involves multiple steps:
Diazotization: 2,4-diaminophenyl is diazotized using sodium nitrite and hydrochloric acid.
Coupling: The diazonium salt formed is then coupled with 4-aminobenzenesulfonic acid to form an intermediate azo compound.
Further Diazotization and Coupling: This intermediate undergoes further diazotization and coupling with 4-aminophenyl and 5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonic acid to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes:
Mixing and Heating: The reactants are mixed in large reactors and heated to the required temperature.
Filtration and Purification: The product is filtered to remove impurities and then purified using techniques such as recrystallization.
Chemical Reactions Analysis
Types of Reactions
Disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction of the azo groups can lead to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
Oxidation Products: Various oxidized derivatives of the original compound.
Reduction Products: Amines formed from the reduction of azo groups.
Substitution Products: Compounds with substituted amino or hydroxyl groups.
Scientific Research Applications
Disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate has several scientific research applications:
Chemistry: Used as a model compound for studying azo dye chemistry and reactions.
Biology: Employed in staining techniques for biological samples.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the textile industry for dyeing fabrics.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo various chemical reactions. The molecular targets and pathways involved include:
Interaction with Fabrics: The azo groups form strong bonds with fabric fibers, resulting in deep and durable colors.
Biological Interactions: In biological systems, the compound can interact with cellular components, leading to staining or other effects.
Comparison with Similar Compounds
Disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate is unique due to its specific structure and properties. Similar compounds include:
C.I. Direct Black 19: Another azo dye with similar applications but different chemical structure.
C.I. Acid Black 234: Used for similar purposes but has different solubility and dyeing properties.
Properties
Molecular Formula |
C34H25N9Na2O7S2 |
---|---|
Molecular Weight |
781.7 g/mol |
IUPAC Name |
disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H27N9O7S2.2Na/c35-22-10-15-27(26(36)18-22)41-38-24-11-6-19(7-12-24)20-8-13-25(14-9-20)40-42-32-28(51(45,46)47)16-21-17-29(52(48,49)50)33(34(44)30(21)31(32)37)43-39-23-4-2-1-3-5-23;;/h1-18,44H,35-37H2,(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2 |
InChI Key |
XRPLBRIHZGVJIC-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)C5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)N)O.[Na+].[Na+] |
Origin of Product |
United States |
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